molecular formula C15H18Cl3N3O3S B2681612 3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid CAS No. 302820-25-3

3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid

Cat. No. B2681612
CAS RN: 302820-25-3
M. Wt: 426.74
InChI Key: JXMOBCKZNZYILG-UHFFFAOYSA-N
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Description

3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid, also known as TPEN, is a potent chelator of zinc ions. It was first synthesized in 1985 by Raymond J. Bergeron and his team at the University of Florida. TPEN has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Spectroscopic Studies and Structure

  • Thiourea derivatives like 4-(3-Benzoylthioureido)benzoic acid have been synthesized and characterized using various spectroscopic techniques, indicating their potential in pharmaceutical industry, as catalysts in chemical reactions, and in metal complex formation (Aydın, Ünver, Aykaç, & Ocak Iskeleli, 2010).

Radioiodination in Pivalic Acid

  • Radioiodination of benzoic and aryl aliphatic acids in pivalic acid has been achieved, highlighting the potential of these compounds in creating high specific activity radiolabeled products (Weichert, Dort, Groziak, & Counsell, 1986).

Directed Lithiation of Benzoic Acids

Benzoic Acid in Foods and Additives

  • The widespread use of benzoic acid and its derivatives in foods, cosmetics, and pharmaceuticals has been reviewed, emphasizing their significance in everyday products (del Olmo, Calzada, & Nuñez, 2017).

Molecular Structures with Pivalic Acids

Synthesis and Hypoglycemic Activity

Antimicrobial Activity of Thioureides

Thermodynamic Study of Benzoic Acids

Enantioselective Cyclization Catalyzed by Thioureas

  • Research on the benzoic acid/thiourea co-catalysis in the asymmetric Pictet-Spengler reaction illustrates the role of thioureas in promoting rate acceleration and enantiocontrol in pharmaceutical chemistry (Klausen, Kennedy, Hyde, & Jacobsen, 2017).

properties

IUPAC Name

3-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl3N3O3S/c1-14(2,3)12(24)20-11(15(16,17)18)21-13(25)19-9-6-4-5-8(7-9)10(22)23/h4-7,11H,1-3H3,(H,20,24)(H,22,23)(H2,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMOBCKZNZYILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid

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